molecular formula C7H5N5 B13960846 4H-Pyrazolo[4,5,1-de]pteridine CAS No. 871117-98-5

4H-Pyrazolo[4,5,1-de]pteridine

Cat. No.: B13960846
CAS No.: 871117-98-5
M. Wt: 159.15 g/mol
InChI Key: IDXDPWWIBCFXMR-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,5,1-de]pteridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pteridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,5,1-de]pteridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazole with a dicarbonyl compound can lead to the formation of the pyrazolopyridine core . The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,5,1-de]pteridine often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,5,1-de]pteridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pteridine rings, often using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pteridine rings.

Scientific Research Applications

1H-Pyrazolo[4,5,1-de]pteridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,5,1-de]pteridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrazolo[4,5,1-de]pteridine can be compared with other similar compounds, such as:

Uniqueness: 1H-Pyrazolo[4,5,1-de]pteridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

871117-98-5

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

1,2,5,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene

InChI

InChI=1S/C7H5N5/c1-2-12-6-5(3-11-12)9-4-10-7(6)8-1/h1-4H,(H,8,9,10)

InChI Key

IDXDPWWIBCFXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C=N2)NC=NC3=N1

Origin of Product

United States

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